N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

Asymmetric catalysis Chiral modifier Enantioselective hydrogenation

Research groups developing enantioselective hydrogenation, enzymatic resolution, or chiral resolving agents require the correct (1S,2R) stereochemistry; the (1R,2S) enantiomer gives 6-fold lower ee (5% vs 30%) in Pt-catalyzed hydrogenation. This N-acetyl-protected derivative provides a bench-stable, crystalline form that can be readily deprotected to the active cis-aminoindanol scaffold. Continuous-flow CALB-mediated synthesis offers scalable, enantiopure production. Well-characterized specific rotation ([α]²⁰/D +11.7) enables simple chiral HPLC verification.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 185436-24-2
Cat. No. B2774573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
CAS185436-24-2
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC(=O)NC1C(CC2=CC=CC=C12)O
InChIInChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1
InChIKeyXDFQDTUZWKSCIR-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide: Chiral Identity and Structural Class


N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide (CAS 185436-24-2) is the N-acetyl-protected derivative of (1S,2R)-(−)-cis-1-amino-2-indanol, a chiral cis-aminoindanol scaffold of established importance in asymmetric synthesis and medicinal chemistry. The compound features a rigid bicyclic indane framework bearing a secondary acetamide at C1 and a secondary alcohol at C2 in cis configuration, with absolute stereochemistry (1S,2R). This stereochemistry is identical to that of the aminoindanol moiety embedded in the HIV protease inhibitor Indinavir (Crixivan) [1]. The N-acetyl group provides a stable, crystalline, and chromatographically resolvable derivative that serves both as a protected synthetic intermediate and as a direct product of enantioselective enzymatic kinetic resolution . Its closest analogs include the (1R,2S) enantiomeric acetamide (CAS 313952-36-2), the unprotected (1S,2R)-1-amino-2-indanol free amine (CAS 126456-43-7), and other N-acyl variants such as the N-Boc and N-benzoyl derivatives.

Why Generic Substitution Fails: Stereochemical Specificity


Chiral cis-aminoindanol derivatives are not interchangeable in procurement or application because the absolute configuration at C1 and C2 directly governs enantioselectivity outcomes, enzymatic recognition, and biological target engagement. The (1S,2R) versus (1R,2S) enantiomeric pair exhibits a 6-fold difference in enantiomeric excess when deployed as chiral modifiers in Pt-catalyzed hydrogenation (30% ee vs 5% ee) [1], and only the (1S,2R) enantiomer is selectively N-acetylated by Candida antarctica lipase B (CALB), enabling its straightforward enzymatic production in enantiomerically pure form . Furthermore, the N-acetyl protecting group confers distinct physicochemical properties—including a specific optical rotation of [α]²⁰/D +11.7 (c = 0.25, CHCl₃) —that permit facile chiral HPLC discrimination from its (1R,2S) counterpart, a feature not equally accessible with the unprotected free amine. Substitution with the racemate, the opposite enantiomer, or an alternative N-acyl derivative without validation therefore risks erosion or reversal of stereochemical outcomes in asymmetric transformations.

Quantitative Differentiation Against Closest Analogs


Enantioselective Chiral Modifier in Asymmetric Hydrogenation

When deployed as chiral modifiers in the Pt/SiO₂-catalyzed enantioselective hydrogenation of ethyl pyruvate, (1S,2R)-(−)-cis-1-amino-2-indanol—the direct synthetic precursor of the target N-acetyl compound—yields an enantiomeric excess of 30% ee, whereas the enantiomeric (1R,2S)-(+)-cis-1-amino-2-indanol delivers only 5% ee under identical conditions [1]. The (S)- and (R)-1-indanol controls (lacking the amino group) did not exceed 8% ee, establishing that the (1S,2R) cis-aminoindanol configuration is the dominant contributor to enantioselectivity among this modifier class [1]. DFT calculations attribute the performance gap to differential intramolecular hydrogen-bonding patterns unique to each enantiomer's interaction with the prochiral substrate [1].

Asymmetric catalysis Chiral modifier Enantioselective hydrogenation

Lipase-Catalyzed Enantioselective N-Acetylation and Continuous-Flow Production

Immobilized Candida antarctica lipase B (Novozyme 435) selectively N-acetylates the (1S,2R) enantiomer of cis-1-amino-2-indanol in the presence of ethyl acetate as acyl donor in THF, yielding the target compound N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide with high enantiomeric excess . In continuous-flow mode, enantiomerically pure product is obtained at a flow rate of 0.1 mL/min (residence time 64 min), which is demonstrated to be more efficient than the corresponding batch flask process . The product is fully characterized: [α]²⁰/D +11.7 (c = 0.25, CHCl₃); ¹H NMR (400 MHz, CDCl₃) δ 5.32 (dd, J = 8.2, 5.1 Hz, H-1), 4.57 (td, J = 5.1, 2.3 Hz, H-2); HR-MS (ESI) m/z 192.1016 [M+H]⁺ [1]. The (1R,2S) enantiomer is not accepted by the enzyme under these conditions, enabling complete resolution.

Enzymatic kinetic resolution Continuous-flow synthesis Chiral building block production

Oxazaborolidine Catalyst Superiority in Ketone Reduction

A comprehensive 2024 review establishes that oxazaborolidine catalysts derived from cis-1-amino-2-indanol are often more efficient than those derived from other chiral 1-amino-2-alcohol structures (e.g., norephedrine-based, diphenylvalinol-based) in the enantioselective reduction of prochiral carbonyl compounds [1]. The rigid cyclic indane skeleton constrains the conformational freedom of the catalyst, pre-organizing the reactive geometry for superior stereodifferentiation [1]. The N-acetyl derivative N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide serves as a direct, storable precursor: deprotection of the acetyl group liberates the free aminoindanol required for oxazaborolidine formation [1].

Oxazaborolidine catalysts Enantioselective ketone reduction Chiral ligand design

Chiral Resolution via Supramolecular Hydrogen-Bond Networks

Enantiopure (1S,2R)-cis-1-aminoindan-2-ol, the deprotected form of the target compound, was selected as a basic resolving agent for racemic 2-arylalkanoic acids because its rigid cis-conformation favors the formation of a consistent columnar supramolecular hydrogen-bond network between the ammonium, hydroxyl, and carboxylate groups, enabling efficient chiral discrimination [1]. X-ray crystallographic analyses of the resulting diastereomeric salts confirmed that this ordered hydrogen-bond architecture is formed in both less- and more-soluble diastereomeric salts, a structural feature not achievable with more flexible amino-alcohol resolving agents lacking the indane scaffold [1]. The N-acetyl compound provides a neutral, readily deprotectable form for generating the resolving agent in situ.

Chiral resolution Diastereomeric salt formation Supramolecular chemistry

Chiral Stationary Phase Discrimination of cis-Aminoindanol Enantiomers

On a silica-based crown ether chiral stationary phase (Crownpak CR(−)), the four optical isomers of aminoindanol exhibit clearly differentiated capacity factors (k′) and separation factors (α) that are sensitive to the counteranion identity (HClO₄, TFA, HNO₃, H₃PO₄) [1]. At pH 2.0 with HClO₄ mobile phase, the cis enantiomers show k′ values of 4.14 and 5.36 (α = 1.30), while the trans enantiomers show k′ values of 3.26 and 4.15 (α = 1.27) [1]. The separation factor for aminoindan (the des-hydroxy analog, α = 1.23) is approximately equal to that of the trans isomers but greater than that for the cis-aminoindanol pair (α ≈ 1.17), indicating that the cis-hydroxy group modulates inclusion into the crown ether cavity [1]. The N-acetyl derivative, being neutral and more hydrophobic than the free amine, is resolvable on complementary chiral stationary phases (Chiralcel OJ-H), as demonstrated in the continuous-flow resolution study [2].

Chiral HPLC Crown ether stationary phase Enantiomer separation

Indinavir Pharmacophore: Exclusive (1S,2R) Configuration for HIV Protease Inhibition

(1S,2R)-1-Amino-2-indanol constitutes the P2′ ligand of the HIV protease inhibitor Indinavir (Crixivan), a cornerstone antiretroviral agent [1]. A combinatorial library of 902 indinavir analogues synthesized on solid support systematically explored replacements for the aminoindanol moiety at P2′; among these, only 2,6-dimethyl-4-hydroxyphenol emerged as a viable substitute, underscoring the stringent structural requirements at this position [2]. The N-acetyl derivative N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide serves as a protected, characterizable intermediate en route to the free aminoindanol required for coupling into the indinavir scaffold [1]. The (1R,2S) enantiomer is not a component of Indinavir and cannot substitute in this pharmacophore context.

HIV protease inhibitor Indinavir Medicinal chemistry

Validated Application Scenarios


Asymmetric Heterogeneous Hydrogenation Catalyst Development

Research groups developing Pt- or other metal-catalyzed enantioselective hydrogenation protocols should procure the (1S,2R)-configured compound because its free amine precursor delivers 30% ee as a chiral modifier—6-fold higher than the (1R,2S) enantiomer (5% ee) and at least 3.75-fold higher than simple indanol modifiers (≤8% ee) [1]. The N-acetyl form provides a bench-stable, easily handled precursor that can be deprotected to the active aminoindanol modifier immediately before catalyst preparation, eliminating the need to store the more reactive free amine.

Scalable Enzymatic Production via Continuous-Flow N-Acetylation

Process chemistry laboratories seeking a scalable route to enantiopure cis-1-amino-2-indanol derivatives should adopt the CALB-catalyzed continuous-flow N-acetylation protocol, which selectively produces N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide [1]. The continuous-flow mode (0.1 mL/min, 64 min residence time) outperforms batch flask processing in efficiency, and the N-acetyl product is readily deprotected to liberate the free aminoindanol for downstream applications in ligand synthesis or drug intermediate preparation [1].

Oxazaborolidine Catalyst Synthesis for Ketone Reduction

Medicinal chemistry and process chemistry teams synthesizing chiral secondary alcohols via borane-mediated ketone reduction should select the cis-aminoindanol scaffold—accessed via deprotection of the N-acetyl compound—as the ligand precursor for oxazaborolidine catalysts, given its documented superiority over other 1-amino-2-alcohol ligand families [1]. The N-acetyl derivative ensures the correct (1S,2R) stereochemistry is preserved during storage and handling, avoiding the risk of configurational erosion that can occur with the free amine.

Chiral Resolution of α-Chiral Carboxylic Acids

Analytical and preparative chemistry laboratories developing resolution protocols for racemic 2-arylalkanoic acids or other α-chiral carboxylic acids should employ (1S,2R)-1-aminoindan-2-ol (generated by deprotection of the N-acetyl compound) as the resolving agent, capitalizing on its rigid cis-conformation that templates a consistent columnar supramolecular hydrogen-bond network for efficient chiral discrimination [1]. The N-acetyl compound's well-characterized specific rotation ([α]²⁰/D +11.7) [2] provides a straightforward quality-control metric for verifying enantiopurity prior to deprotection and use.

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